![molecular formula C37H52AuClN2 B12443550 [7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold](/img/structure/B12443550.png)
[7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a gold center coordinated to a chloro ligand and a bulky acenaphthyleno-imidazolylidene ligand, which imparts stability and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold typically involves the reaction of a gold precursor, such as gold chloride, with the corresponding acenaphthyleno-imidazolylidene ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base, such as potassium tert-butoxide, to deprotonate the ligand and promote coordination to the gold center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines may yield phosphine-coordinated gold complexes, while oxidation reactions may produce gold(III) species.
科学研究应用
Chemistry
In chemistry, 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions. Its unique structure allows for high selectivity and efficiency in these catalytic processes.
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of gold-based drugs. Gold compounds are known for their anti-inflammatory and anti-cancer properties, and the unique structure of this compound may enhance its biological activity and specificity.
Industry
In industry, 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable for large-scale production processes.
作用机制
The mechanism of action of 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold involves coordination to target molecules through its gold center. The bulky acenaphthyleno-imidazolylidene ligand provides steric protection, enhancing the stability and reactivity of the gold center. This allows the compound to participate in various catalytic and biological processes, targeting specific molecular pathways and interactions.
属性
分子式 |
C37H52AuClN2 |
|---|---|
分子量 |
757.2 g/mol |
IUPAC 名称 |
[7,9-bis[2,6-di(propan-2-yl)phenyl]-1,2,3,3a,4,5,6,6a,6b,9a,9b,9c-dodecahydroacenaphthyleno[1,2-d]imidazol-8-ylidene]-chlorogold |
InChI |
InChI=1S/C37H52N2.Au.ClH/c1-22(2)27-15-11-16-28(23(3)4)34(27)38-21-39(35-29(24(5)6)17-12-18-30(35)25(7)8)37-32-20-10-14-26-13-9-19-31(33(26)32)36(37)38;;/h11-12,15-18,22-26,31-33,36-37H,9-10,13-14,19-20H2,1-8H3;;1H/q;+1;/p-1 |
InChI 键 |
UHWTVBHMFONSGV-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C3C4CCCC5C4C(C3N(C2=[Au]Cl)C6=C(C=CC=C6C(C)C)C(C)C)CCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



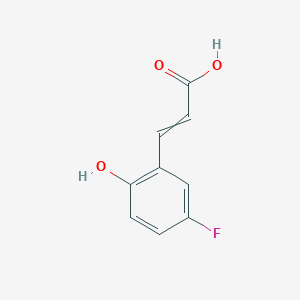
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
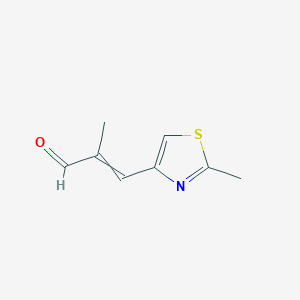
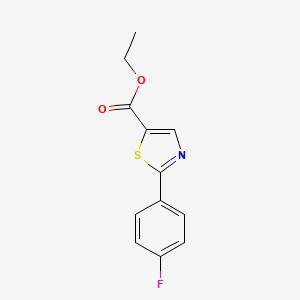
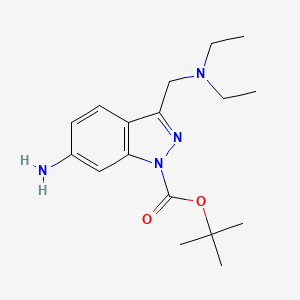
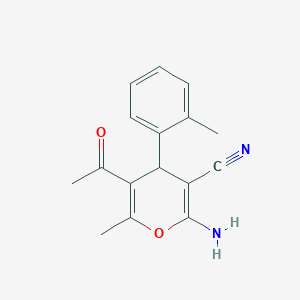
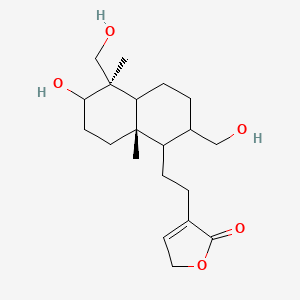
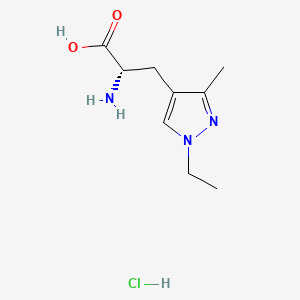
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
![[1-(3-Chloropropyl)piperidin-4-yl]methanol](/img/structure/B12443528.png)
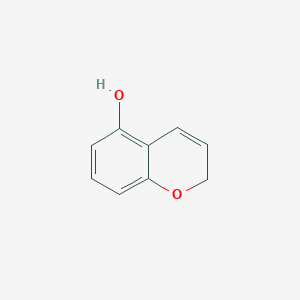
![1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12443540.png)
![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
